molecular formula C7H2I2KNO B12644150 Potassium 4-hydroxy-3,5-diiodophenylcyanide CAS No. 2961-63-9

Potassium 4-hydroxy-3,5-diiodophenylcyanide

Cat. No.: B12644150
CAS No.: 2961-63-9
M. Wt: 409.00 g/mol
InChI Key: FJLYTRTWDLNGID-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 4-hydroxy-3,5-diiodophenylcyanide is a chemical compound with the molecular formula C7H2I2NOK It is known for its unique structure, which includes two iodine atoms, a hydroxyl group, and a cyanide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 4-hydroxy-3,5-diiodophenylcyanide typically involves the iodination of 4-hydroxybenzonitrile. The process includes the following steps:

    Iodination: 4-hydroxybenzonitrile is treated with iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an acidic medium to introduce iodine atoms at the 3 and 5 positions of the benzene ring.

    Formation of Potassium Salt: The resulting 4-hydroxy-3,5-diiodophenylcyanide is then reacted with potassium hydroxide to form the potassium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Large-scale Iodination: Using industrial-grade reagents and optimized reaction conditions to achieve efficient iodination.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Potassium 4-hydroxy-3,5-diiodophenylcyanide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The cyanide group can be reduced to form amines.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenylcyanides depending on the nucleophile used.

Scientific Research Applications

Potassium 4-hydroxy-3,5-diiodophenylcyanide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium 4-hydroxy-3,5-diiodophenylcyanide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and cyanide groups play crucial roles in binding to these targets, leading to various biochemical effects. The iodine atoms may also contribute to the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Potassium 4-hydroxy-3,5-diiodophenylcyanide can be compared with other similar compounds such as:

    Potassium 4-hydroxy-3,5-dibromophenylcyanide: Similar structure but with bromine atoms instead of iodine.

    Potassium 4-hydroxy-3,5-dichlorophenylcyanide: Similar structure but with chlorine atoms instead of iodine.

Uniqueness: The presence of iodine atoms in this compound makes it unique compared to its bromine and chlorine analogs. Iodine atoms impart distinct chemical properties, such as higher atomic mass and different reactivity, which can influence the compound’s behavior in chemical reactions and biological systems.

Properties

CAS No.

2961-63-9

Molecular Formula

C7H2I2KNO

Molecular Weight

409.00 g/mol

IUPAC Name

potassium;4-cyano-2,6-diiodophenolate

InChI

InChI=1S/C7H3I2NO.K/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H;/q;+1/p-1

InChI Key

FJLYTRTWDLNGID-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C(=C1I)[O-])I)C#N.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.